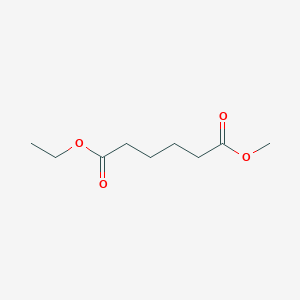

Ethyl methyl adipate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-O-ethyl 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOVOJUKEQPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Adipate

Introduction

Ethyl methyl adipate, a mixed ester of adipic acid, represents a class of organic compounds with significant potential in various industrial and research applications. As an unsymmetrical diester, it possesses a unique combination of properties derived from its distinct ester functionalities. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. Our focus is to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the rationale for the methodologies presented.

Chemical Identity and Core Properties

This compound is systematically named 6-O-ethyl 1-O-methyl hexanedioate.[1] Its fundamental identifiers and core physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-O-ethyl 1-O-methyl hexanedioate | [1] |

| Synonyms | This compound, 1-Ethyl 6-methyl hexanedioate, Hexanedioic acid 1-ethyl 6-methyl ester | [1] |

| CAS Number | 18891-13-9 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid (predicted) |

Structural Representation

The structure of this compound features a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with a methyl group at one terminus and an ethyl group at the other.

// Atom nodes C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O3 [label="O"]; O4 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"];

// Positioning C1 [pos="0,0!"]; O1 [pos="0.5,0.8!"]; O2 [pos="-0.5,0.8!"]; C2 [pos="-1.5,0!"]; C3 [pos="-2.5,0.8!"]; C4 [pos="-3.5,0!"]; C5 [pos="-4.5,0.8!"]; C6 [pos="-5.5,0!"]; O3 [pos="-6,0.8!"]; O4 [pos="-5,-0.8!"]; C7 [pos="-7,0!"]; C8 [pos="-8,0.8!"]; C9 [pos="-1.2,-0.8!"];

// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- O3 [label=""]; C6 -- O4 [label=""]; O3 -- C7 [label=""]; C7 -- C8 [label=""]; O2 -- C9 [label=""]; }

Caption: 2D Structure of this compoundPhysicochemical Properties

| Property | Dimethyl Adipate | Diethyl Adipate | This compound (Predicted) |

| Boiling Point | 109-110 °C / 14 mmHg | 251 °C (lit.) | Intermediate between dimethyl and diethyl adipate |

| Melting Point | 8 °C (lit.) | -20 - -19 °C (lit.) | Likely a low-melting solid or liquid at room temperature |

| Density | 1.062 g/mL at 20 °C (lit.) | 1.009 g/mL at 25 °C (lit.) | Approximately 1.03-1.04 g/mL |

| Solubility | Insoluble in water; miscible with alcohols and ether | Insoluble in water; soluble in ethanol and other organic solvents | Expected to be insoluble in water and soluble in common organic solvents |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

-

Methyl group: A singlet for the methyl ester protons (-OCH₃).

-

Adipate backbone: Multiplets for the four methylene groups (-CH₂CH₂CH₂CH₂-).

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. For this compound, nine distinct signals are expected, corresponding to the carbonyl carbons of the ester groups, the carbons of the ethyl and methyl groups, and the four carbons of the adipate backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands indicative of its ester functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in saturated esters.

-

C-O Stretch: One or more strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester groups.

-

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region due to the C-H stretching of the aliphatic backbone and the alkyl groups of the esters.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern will be characteristic of a diester and can provide further structural confirmation. Common fragmentation pathways include the loss of the alkoxy groups (-OCH₃ and -OCH₂CH₃) and cleavage of the aliphatic chain.

Synthesis of this compound

The synthesis of an unsymmetrical diester like this compound can be approached through a two-step process to ensure specificity and high yield. A common and effective method is a sequential Fischer esterification.

Two-Step Synthesis Protocol

Step 1: Synthesis of Monoethyl Adipate

The first step involves the mono-esterification of adipic acid with ethanol. By controlling the stoichiometry and reaction conditions, the formation of the monoester can be favored over the diester.

AdipicAcid [label="Adipic Acid"]; Ethanol [label="Ethanol"]; AcidCatalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; MonoethylAdipate [label="Monoethyl Adipate"]; Water [label="Water"];

AdipicAcid -> MonoethylAdipate; Ethanol -> MonoethylAdipate; AcidCatalyst -> MonoethylAdipate [style=dashed]; MonoethylAdipate -> Water [label="+"]; }

Caption: Synthesis of Monoethyl AdipateExperimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1 equivalent), ethanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the products.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude monoethyl adipate.

-

Purify the monoethyl adipate by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The purified monoethyl adipate is then esterified with methanol to yield the final product.

MonoethylAdipate [label="Monoethyl Adipate"]; Methanol [label="Methanol"]; AcidCatalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; EthylMethylAdipate [label="this compound"]; Water [label="Water"];

MonoethylAdipate -> EthylMethylAdipate; Methanol -> EthylMethylAdipate; AcidCatalyst -> EthylMethylAdipate [style=dashed]; EthylMethylAdipate -> Water [label="+"]; }

Caption: Synthesis of this compoundExperimental Protocol:

-

Combine the purified monoethyl adipate (1 equivalent), excess methanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purify the final product by vacuum distillation to obtain pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its two ester functional groups.

-

Hydrolysis: Like all esters, this compound can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible and yields the corresponding carboxylate salts.[2]

-

Transesterification: In the presence of an acid or base catalyst, this compound can undergo transesterification with other alcohols, leading to an exchange of the alkoxy groups.

-

Reduction: The ester groups can be reduced to the corresponding diol (1,6-hexanediol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Ammonolysis/Aminolysis: Reaction with ammonia or primary/secondary amines can lead to the formation of amides.

Applications

While specific applications for this compound are not widely documented, its properties suggest its utility in areas where other adipate esters are commonly used.

-

Plasticizers: Adipate esters are well-known as plasticizers for polymers like PVC, enhancing flexibility and durability. The unsymmetrical nature of this compound may offer unique performance characteristics.

-

Solvents: Due to its expected properties as a relatively high-boiling, low-volatility liquid with good solvency for organic compounds, it could be used as a specialty solvent in coatings, inks, and cleaning formulations.

-

Lubricants: Synthetic esters are often used as base oils or additives in lubricants.

-

Chemical Intermediate: this compound can serve as a precursor in the synthesis of other organic molecules, where the differential reactivity of the two ester groups could potentially be exploited.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory tract irritation. Avoid breathing vapors or mists.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with plenty of water.

-

Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek medical attention.

-

Fire Hazards: Expected to be a combustible liquid. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

It is crucial to consult the safety data sheets for analogous compounds and to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is an unsymmetrical diester with a range of potential applications stemming from its unique structural features. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, a plausible synthetic route, and its expected reactivity and safety considerations. While some experimental data for this specific compound are sparse, the information presented, grounded in the properties of closely related molecules, offers a solid foundation for researchers and professionals working with this and similar chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of diethyl adipate. [Link]

-

Organic Syntheses. Ethyl adipate. [Link]

-

Journal of Engineering. Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl Methyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of ethyl methyl adipate. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this compound for laboratory and development applications.

Introduction: Understanding the Adipate Ester Landscape

Adipate esters are a class of dicarboxylic acid esters recognized for their versatility as plasticizers, solvents, and key intermediates in various chemical syntheses.[1][2] Their utility in the pharmaceutical industry is noteworthy, particularly in the formulation of drug delivery systems and coatings where they can impart flexibility and stability.[3][4][5][6] this compound, an unsymmetrical diester of adipic acid, presents a unique combination of properties stemming from its mixed ester groups. This guide will delve into the specific physical characteristics of this compound, providing a foundational understanding for its potential applications.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key physical and chemical identifiers for this compound.

Molecular Identity

-

Chemical Name: this compound

-

Synonyms: 1-Ethyl 6-methyl hexanedioate, 6-O-ethyl 1-O-methyl hexanedioate, Adipic acid ethyl methyl ester[7]

-

CAS Number: 18891-13-9[7]

-

Molecular Formula: C₉H₁₆O₄[7]

-

Molecular Weight: 188.22 g/mol [7]

-

Chemical Structure:

Tabulated Physical Properties

| Property | This compound (Computed/Estimated) | Dimethyl Adipate (Experimental) | Diethyl Adipate (Experimental) | Source |

| Density | No experimental data available | 1.062 g/mL at 20 °C | 1.009 g/mL at 25 °C | [6][8] |

| Boiling Point | No experimental data available | 109-110 °C at 14 mmHg | 251 °C at 760 mmHg | [6][8] |

| Melting Point | No experimental data available | 8 °C | -20 to -19 °C | [6][8] |

| Refractive Index | No experimental data available | nD²⁰ 1.428 | nD²⁰ 1.427 | [6][8] |

| XLogP3 | 1.4 | - | - | [7] |

| Topological Polar Surface Area | 52.6 Ų | - | - | [7] |

Note: The absence of readily available experimental data for this compound's core physical properties highlights a knowledge gap. Researchers are encouraged to perform experimental validation for precise measurements in their specific applications.

Synthesis of Unsymmetrical Diesters: A Methodological Overview

The synthesis of unsymmetrical diesters like this compound requires a strategic approach to control the esterification of the dicarboxylic acid. A common method involves a two-step process to selectively introduce the different alcohol moieties.

General Synthesis Pathway

The synthesis can be conceptualized as a sequential esterification of adipic acid.

Sources

- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plasticizer Excipients - CD Formulation [formulationbio.com]

- 5. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 6. Plasticizer Excipients - Protheragen [protheragen.ai]

- 7. This compound | C9H16O4 | CID 573721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

A-symmetrical Diester Synthesis: A Technical Guide to Ethyl Methyl Adipate from Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of ethyl methyl adipate, an unsymmetrical diester, from adipic acid. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles, strategic considerations for experimental design, and practical insights into reaction optimization and purification. This document is structured to empower researchers in navigating the nuances of selective esterification, ensuring high yield and purity of the target compound. We will explore the foundational Fischer-Speier esterification, delve into strategies for achieving asymmetry, present detailed experimental protocols, and discuss the analytical techniques required for comprehensive characterization of the final product.

Introduction: The Significance of Unsymmetrical Diesters

Adipic acid, a C6 dicarboxylic acid, serves as a crucial building block in the chemical industry, most notably in the production of nylon-6,6.[1][2] Its symmetrical structure, however, presents a unique challenge when the desired product is an unsymmetrical diester like this compound. Such compounds, with two different alcohol moieties, are of growing interest in various applications, including as specialty plasticizers, lubricants, and as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3]

The direct esterification of adipic acid with a mixture of ethanol and methanol inevitably leads to a statistical mixture of three products: diethyl adipate, dimethyl adipate, and the desired this compound. Separating these closely boiling diesters is a formidable challenge, making a direct, one-pot approach inefficient. Therefore, a successful synthesis hinges on a strategic, stepwise approach that allows for controlled, selective esterification.

Mechanistic Underpinnings: The Fischer-Speier Esterification

The core chemical transformation in this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] Understanding its mechanism is paramount to controlling the reaction's outcome.

The reaction proceeds via a series of reversible steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6][7][8]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][6]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[4][6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][6]

Key Consideration: The reversibility of the Fischer esterification necessitates strategies to drive the reaction towards the product side. This is typically achieved by either using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[6][7]

Strategic Pathways to this compound

To circumvent the formation of a product mixture, a two-step approach is the most logical and efficient strategy. This involves the initial synthesis of a monoester, followed by the esterification of the remaining free carboxylic acid group with the second alcohol. There are two primary pathways to achieve this:

-

Pathway A: Synthesis of Adipic Acid Monoethyl Ester followed by Methylation.

-

Pathway B: Synthesis of Adipic Acid Monomethyl Ester followed by Ethylation.

The choice between these pathways may be influenced by the relative reactivity of the alcohols and the ease of purification at each stage. For the purposes of this guide, we will focus on Pathway A.

Synthesis of Adipic Acid Monoethyl Ester

The selective synthesis of adipic acid monoethyl ester is the critical first step. The goal is to favor the reaction of one carboxylic acid group while leaving the other unreacted. Several methods can be employed to achieve this selectivity.

One effective approach involves the in-situ formation of adipic anhydride, which is then subjected to alcoholysis.[9][10] This method can significantly reduce the formation of the diester byproduct.[9][10]

Another strategy relies on controlling the stoichiometry of the reactants and the reaction conditions. By using a limited amount of ethanol and carefully monitoring the reaction progress, the formation of the monoester can be maximized. The use of specific catalysts, such as alumina (Al₂O₃), has also been shown to exhibit high selectivity towards mono-esterification.[11]

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid Monoethyl Ester via Anhydride Intermediate

This protocol is adapted from a patented method that reports high yield and purity.[9][10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Adipic Acid | 146.14 | 146.14 g | 1.0 | High purity |

| Sulfuric Acid (98%) | 98.08 | 10.0 mL | ~0.18 | Catalyst |

| Toluene | 92.14 | 300 mL | - | Solvent, azeotropic removal of water |

| Absolute Ethanol | 46.07 | 69.1 g (87.7 mL) | 1.5 | Reagent |

Procedure:

-

Anhydride Formation:

-

To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add adipic acid (146.14 g), toluene (300 mL), and concentrated sulfuric acid (10.0 mL).

-

Heat the mixture to reflux (approximately 145-170°C).[9][10] Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-6 hours, or until no more water is collected.[9][10] This indicates the formation of adipic anhydride.

-

Allow the reaction mixture to cool to room temperature (15-35°C).[9] The sulfuric acid will form a separate layer at the bottom. Carefully separate and remove the sulfuric acid layer using a separatory funnel.

-

-

Ethanolysis:

-

To the remaining toluene solution of adipic anhydride, slowly add absolute ethanol (69.1 g) dropwise over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to 45-65°C and maintain this temperature for 1-4 hours with continuous stirring.[9][10]

-

Remove the toluene and any excess ethanol under reduced pressure using a rotary evaporator.

-

The crude product, primarily adipic acid monoethyl ester, is then purified by vacuum distillation.

-

Protocol 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Adipic Acid Monoethyl Ester | 174.20 | 174.20 g | 1.0 | From Protocol 1 |

| Methanol | 32.04 | 96.12 g (121.5 mL) | 3.0 | Reagent and solvent |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 3.44 g | 0.02 | Catalyst |

| Toluene | 92.14 | 150 mL | - | Azeotropic removal of water |

Procedure:

-

Esterification:

-

In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine adipic acid monoethyl ester (174.20 g), methanol (96.12 g), toluene (150 mL), and p-TsOH (3.44 g).

-

Heat the mixture to reflux. The azeotropic mixture of methanol and water will begin to distill.

-

Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and excess methanol by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to separate it from any potential side products.

-

Visualization of the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process, starting from adipic acid and sequentially introducing the two different alcohol moieties.

Caption: Sequential esterification pathway for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl and methyl ester groups, as well as the methylene protons of the adipate backbone. The ¹³C NMR will confirm the presence of the two distinct ester carbonyl carbons and the different alkyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for assessing the purity of the product and identifying any byproducts, such as diethyl adipate or dimethyl adipate. The mass spectrum will provide the molecular weight of the compound, further confirming its identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show a strong characteristic absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹, as well as C-O stretching vibrations.

Conclusion

The synthesis of this compound from adipic acid is a prime example of the strategic application of fundamental organic chemistry principles to achieve a specific and challenging synthetic goal. By employing a stepwise approach involving the selective formation of a monoester intermediate, researchers can overcome the statistical product distribution inherent in a one-pot reaction. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of this unsymmetrical diester, empowering scientists in their pursuit of novel molecules for a wide range of applications. Careful attention to reaction conditions, purification techniques, and analytical characterization will ensure the attainment of a high-purity product suitable for demanding research and development endeavors.

References

- Vertex AI Search. (n.d.). Understanding Adipic Acid Monoethyl Ester: Synthesis and Chemical Building Blocks.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Google Patents. (n.d.). CN102351691B - Method for synthesizing adipic acid monoethyl ester.

- Catalysis Science & Technology. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir.

- Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.

- Journal of Applied Sciences. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi.

- Taylor & Francis Online. (n.d.). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide.

- Organic Syntheses. (n.d.). ethyl adipate.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- ChemicalBook. (n.d.). Monoethyl Adipate synthesis.

- Taylor & Francis Online. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide.

- ResearchGate. (2025). Synthesis and characteristic of the adipic acid and binary alcohol polyester.

- ResearchGate. (2025). Esterification of adipic acid with methanol over Amberlyst 35 | Request PDF.

- Benchchem. (n.d.). Adipic acid monoethyl ester | 626-86-8.

- ACS Publications. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment | Journal of Chemical Education.

- Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.

- Google Patents. (n.d.). CN102898306A - Synthetic method of monomethyl adipate.

- Google Patents. (n.d.). US4537987A - Preparation of pure monoesters of adipic acid.

- LookChem. (n.d.). Synthesis of Ethyl adipate - Chempedia.

- Googleapis.com. (n.d.). A PROCESS FOR THE PREPARATION OF ADIPIC ACID AND OTHER ALIPHATIC DIBASIC ACIDS - European Patent Office.

- Wikipedia. (n.d.). Dimethyl adipate.

- Organic Syntheses. (n.d.). adipic acid.

- Google Patents. (n.d.). US5296639A - Adipic acid purification.

- Google Patents. (n.d.). US3790626A - Purification of adipic acid.

- ResearchGate. (2025). New unsymmetrical complex diesters of adipic acid considered as tribological fluids | Request PDF.

- Google Patents. (n.d.). CN102442905A - Method for preparing dimethyl adipate by continuous esterification.

- ACS Publications. (2022). Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 10. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Ethyl Methyl Adipate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl methyl adipate, a non-symmetrical diester of adipic acid. This document delves into its fundamental chemical identity, physical and spectroscopic properties, a detailed synthetic protocol, and its potential applications in research and development. The information presented herein is curated for professionals in the chemical and pharmaceutical sciences, offering insights into the practical synthesis and characterization of this molecule.

Core Identification: CAS Number and IUPAC Name

At the heart of any chemical study is the unambiguous identification of the compound. This compound is cataloged with the following identifiers:

These identifiers are crucial for database searches, regulatory compliance, and procurement. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, while the IUPAC name provides a standardized and systematic nomenclature based on the compound's molecular structure.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in experimental work. Below is a summary of the key properties of this compound, including both computed and experimental data where available.

Physical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated and compared with those of its symmetrical counterparts, dimethyl adipate and diethyl adipate.

| Property | Value (this compound) | Related Compound Data |

| Molecular Formula | C₉H₁₆O₄[1] | Dimethyl Adipate: C₈H₁₄O₄Diethyl Adipate: C₁₀H₁₈O₄ |

| Molecular Weight | 188.22 g/mol [1] | Dimethyl Adipate: 174.19 g/mol Diethyl Adipate: 202.25 g/mol |

| Boiling Point | Not available | Dimethyl Adipate: 227 °CDiethyl Adipate: 245 °C |

| Density | Not available | Dimethyl Adipate: 1.06 g/cm³ (20 °C)Diethyl Adipate: 1.007 g/cm³ (25 °C) |

| XLogP3 | 1.4[1] | Diethyl Adipate: 1.3 |

Note: Data for dimethyl adipate and diethyl adipate are provided for comparative purposes.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following is a summary of the expected spectroscopic signatures for this compound based on data available in public databases.[1]

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and ethyl ester groups, as well as the methylene protons of the adipate backbone.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the two different ester groups, the carbons of the ethyl and methyl groups, and the methylene carbons of the hexanedioate chain.[1]

2.2.3. Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a diester, with key fragments arising from the loss of the alkoxy groups and cleavage of the carbon chain. The NIST Mass Spectrometry Data Center provides reference spectra showing a top peak at m/z 111.[1]

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-O stretching and C-H stretching vibrations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of an unsymmetrical diester like this compound requires a strategic approach to control the esterification at each end of the dicarboxylic acid. A common and effective method involves a two-step process: the selective mono-esterification of adipic acid to form a monoester, followed by the esterification of the remaining carboxylic acid group with the second alcohol.

Rationale for the Synthetic Approach

Directly reacting adipic acid with a mixture of methanol and ethanol would result in a statistical mixture of dimethyl adipate, diethyl adipate, and the desired this compound, making purification challenging. A stepwise approach ensures a high yield of the target unsymmetrical diester. The first step, selective mono-esterification, can be achieved by using a large excess of the dicarboxylic acid relative to the alcohol or by employing specific catalysts that favor mono-ester formation.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of Monoethyl Adipate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine adipic acid (1.0 equivalent), ethanol (1.0 equivalent), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monoethyl adipate can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified monoethyl adipate (1.0 equivalent) in an excess of methanol, which will also serve as the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The final product, this compound, can be purified by vacuum distillation to obtain a colorless, oily liquid.

Applications and Research Relevance

Diesters of adipic acid are broadly utilized in various industrial and research settings. While specific applications of this compound are not extensively documented, its properties suggest utility in areas where related adipates are employed.

Plasticizers

Adipate esters are well-known as non-phthalate plasticizers for polymers such as polyvinyl chloride (PVC). They impart flexibility and durability to the plastic. The unsymmetrical nature of this compound could offer unique solubility and performance characteristics compared to its symmetrical analogs.

Solvents and Lubricants

The low volatility and good solvency of adipate esters make them suitable for use as solvents in various formulations, including coatings and resins. They also find application as base oils in the formulation of biodegradable lubricants.

Building Blocks in Organic Synthesis

For drug development professionals, the true value of a molecule like this compound lies in its potential as a versatile building block. The two distinct ester groups can be selectively hydrolyzed or transesterified under different conditions, allowing for the stepwise introduction of other functionalities. This differential reactivity is a powerful tool in the synthesis of more complex molecules, including pharmaceutical intermediates.

Caption: Potential applications of this compound.

Conclusion

This compound, identified by CAS number 18891-13-9, is an unsymmetrical diester with potential applications in materials science and as a synthetic intermediate. While specific experimental data for this compound is limited, its properties and synthesis can be reliably inferred from established chemical principles and data from related compounds. The two-step synthetic protocol outlined in this guide provides a clear and efficient pathway for its preparation in a laboratory setting. For researchers in drug development and organic synthesis, the differential reactivity of its two ester groups presents an opportunity for the strategic construction of complex molecular architectures.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data for Ethyl Methyl Adipate: An In-depth Technical Guide

This comprehensive guide provides a detailed analysis of the spectroscopic data for ethyl methyl adipate, a diester of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Introduction

This compound (systematic name: 6-O-ethyl 1-O-methyl hexanedioate) is an asymmetric diester with the molecular formula C₉H₁₆O₄[1]. Its structure, comprising a central six-carbon chain with a methyl ester at one end and an ethyl ester at the other, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical and biological systems. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not just the data, but also the scientific rationale behind the observed spectral features.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The molecule's asymmetry is a key determinant of the number and type of signals observed in its NMR spectra.

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard pulse sequences are used. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. The spectra are then phased and baseline corrected to ensure accurate integration and peak picking.

-

Spectral Analysis: The processed spectra are analyzed to determine chemical shifts, multiplicities, coupling constants, and integrations, which are then correlated to the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions characteristic of the ester functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2950 | C-H stretch (aliphatic) | Strong |

| ~1740 | C=O stretch (ester) | Very Strong |

| ~1240 | C-O stretch (ester, from acid side) | Strong |

| ~1170 | C-O stretch (ester, from alcohol side) | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching (~2950 cm⁻¹): The strong absorption band in this region is due to the stretching vibrations of the various sp³ C-H bonds in the molecule.

-

C=O Stretching (~1740 cm⁻¹): A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the two ester groups. The high intensity is due to the large change in dipole moment during this vibration.

-

C-O Stretching (~1240 and ~1170 cm⁻¹): Esters typically show two C-O stretching bands. The band at higher wavenumber (~1240 cm⁻¹) is attributed to the stretching of the C-O bond between the carbonyl carbon and the ester oxygen, while the band at lower wavenumber (~1170 cm⁻¹) corresponds to the stretching of the O-alkyl bond.

Experimental Protocol for IR Spectroscopy

Caption: A generalized workflow for acquiring an IR spectrum.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for absorptions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 157 | [M - OCH₃]⁺ |

| 143 | [M - OC₂H₅]⁺ |

| 115 | [M - COOC₂H₅]⁺ |

| 111 | [C₅H₈O₃]⁺ (from McLafferty rearrangement) |

| 87 | [M - COOCH₃ - C₂H₄]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method and instrument conditions. The PubChem entry for this compound lists prominent peaks at m/z 111, 143, and 115.[1]

Interpretation of the Mass Spectrum:

The fragmentation of this compound upon electron ionization is expected to proceed through several characteristic pathways for esters:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

-

Loss of the methoxy radical (•OCH₃) from the molecular ion would result in a fragment with m/z 157.

-

Loss of the ethoxy radical (•OC₂H₅) would lead to a fragment with m/z 143.

-

Cleavage of the C-C bond adjacent to the carbonyl can also occur.

-

-

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. In this compound, a hydrogen atom from the carbon chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This can lead to the formation of a neutral alkene and a radical cation. A prominent fragment at m/z 111 is likely due to a McLafferty-type rearrangement.

Caption: Key fragmentation pathways of this compound in MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: A generalized workflow for GC-MS analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC): A small volume of the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are separated as they travel through a capillary column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal is generated for each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous structural confirmation. The detailed interpretation of the spectra, grounded in the fundamental principles of each technique, offers valuable insights for researchers working with this compound. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 573721, this compound" PubChem, [Link]. Accessed 13 January 2026.

Sources

An In-depth Technical Guide to the Solubility of Ethyl Methyl Adipate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl methyl adipate in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative data for this specific diester, this guide establishes a robust predictive framework based on the physicochemical properties of this compound and solubility data of analogous adipate esters. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data in-house. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the solubility characteristics of this compound, a compound of growing interest in pharmaceutical and industrial applications.

Introduction to this compound

This compound, the diester of adipic acid with ethanol and methanol, is a member of the adipate ester family. These compounds are widely recognized for their utility as plasticizers, solvents, and intermediates in various chemical syntheses.[1] In the pharmaceutical sector, adipate esters are valued for their role in formulating drug delivery systems, where they can act as solvents or plasticizers in coatings for controlled-release medications. An understanding of the solubility of this compound in organic solvents is paramount for its effective use in these applications, influencing everything from formulation homogeneity to final product performance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Calculated LogP | 1.4 | [2] |

| Polar Surface Area | 52.6 Ų | [2] |

The molecule possesses both polar (two ester groups) and non-polar (the hydrocarbon backbone and alkyl chains) regions, which dictates its interaction with various solvents. The calculated LogP value of 1.4 suggests a degree of lipophilicity, indicating a preference for less polar environments over water.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of an ester in water is primarily governed by its ability to engage in hydrogen bonding. Esters with shorter hydrocarbon chains are more soluble in water due to their polar carbonyl and ether linkages. Conversely, longer-chain esters exhibit lower solubility owing to the hydrophobic nature of the hydrocarbon portion.[3]

Based on the structure of this compound and the known solubility of similar adipate diesters, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in aprotic polar solvents and solvents of intermediate polarity such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and alcohols (e.g., ethanol, methanol). Dimethyl adipate is known to be soluble in alcohol, ether, and acetic acid.[4] Diethyl adipate is soluble in ethanol and other organic solvents.[5]

-

Moderate Solubility: Expected in non-polar aromatic hydrocarbons (e.g., toluene).

-

Low Solubility: Expected in highly non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

-

Very Low/Insoluble: Expected in water. Diethyl adipate has limited solubility in water.[5]

This predictive framework provides a strong starting point for solvent selection in formulation development and experimental design.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a robust and widely used technique.[6] This section details two common analytical approaches for quantifying the concentration of the saturated solution: the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Workflow for Isothermal Saturation Method

Caption: Isothermal saturation method workflow for solubility determination.

Gravimetric Method

This method is straightforward and suitable for non-volatile solvents where the solvent can be evaporated to leave the solute behind.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a clean, dry vial (Vial A).

-

Sampling: Transfer a known volume of the filtered saturated solution into Vial A.

-

Weighing: Immediately weigh Vial A containing the solution to determine the mass of the solution.

-

Evaporation: Place Vial A in a vacuum oven at a temperature below the boiling point of this compound to evaporate the solvent completely.

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh Vial A again to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mg/mL.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes saturated.

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent, so a constant temperature is crucial for accurate and reproducible results.

-

Filtration: Removes any undissolved microparticles, ensuring that only the dissolved solute is quantified.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method, ideal for determining solubility in volatile solvents or when high accuracy is required.

Step-by-Step Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Analyze the standard solutions using an appropriate HPLC method (e.g., reverse-phase column with a suitable mobile phase and UV detection) to generate a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Causality Behind Experimental Choices:

-

Calibration Curve: Provides a reliable basis for quantifying the concentration of the unknown sample.

-

Dilution: Ensures the sample concentration is within the linear range of the detector for accurate quantification.

-

Specific HPLC Method: The choice of column, mobile phase, and detector should be optimized for this compound to ensure good peak shape and resolution from any potential impurities.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application within the pharmaceutical industry. Adipate esters, including diethyl adipate, are utilized as plasticizers in the formulation of ethylcellulose-based coating membranes for controlled drug release. They are also employed as solvents in various formulations.[1] A thorough understanding of the solubility of this compound in a range of pharmaceutically acceptable solvents is therefore essential for:

-

Formulation Development: Selecting appropriate solvent systems for creating homogenous drug products.

-

Process Optimization: Designing efficient manufacturing processes, such as coating and granulation.

-

Stability Studies: Assessing the potential for the active pharmaceutical ingredient or excipients to precipitate out of solution over time.

Conclusion

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (2018). Estimation of acids and esters fusion enthalpy – influence in the solubility prediction. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]

-

Weifang Integratechem Co., Ltd. (n.d.). Dimethyl Adipate Manufacturers and Suppliers China. Retrieved from [Link]

-

ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]

-

AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Retrieved from [Link]

-

PubChem. (n.d.). Mono(2-ethylhexyl) adipate. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer and Solvents 1.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy Diethyl Adipate For Creams & Hair Sprays | Supplier [chemicalbull.com]

- 2. This compound | C9H16O4 | CID 573721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 5. CAS 141-28-6: Diethyl adipate | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Health and Safety of Ethyl Methyl Adipate

A Note on Data Availability: Comprehensive safety and toxicological data specifically for Ethyl methyl adipate (CAS No. 18891-13-9) is limited in publicly accessible literature and safety data sheets. Therefore, this guide has been constructed by leveraging available information on this compound, supplemented with data from structurally similar and well-characterized aliphatic diesters, namely Diethyl adipate (CAS No. 141-28-6) and Dimethyl adipate (CAS No. 627-93-0). This approach, known as "read-across," is a scientifically accepted method for predicting the properties of a substance when data is scarce. All information derived from analogous compounds will be clearly indicated.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a diester of adipic acid. Understanding its fundamental properties is the first step in a robust risk assessment.

Synonyms:

-

Hexanedioic acid, 1-ethyl 6-methyl ester

-

1-Ethyl 6-methyl hexanedioate

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its analogs, Diethyl adipate and Dimethyl adipate. These properties are critical for predicting the substance's behavior in various experimental and environmental conditions.

| Property | This compound | Diethyl adipate | Dimethyl adipate |

| Molecular Formula | C₉H₁₆O₄[1] | C₁₀H₁₈O₄ | C₈H₁₄O₄ |

| Molecular Weight | 188.22 g/mol [1] | 202.25 g/mol | 174.19 g/mol |

| Appearance | Colorless, oily liquid (presumed) | Colorless, oily liquid[2] | Colorless liquid |

| Odor | Faint, ester-like (presumed) | Practically odorless to faint ester-like[2] | - |

| Boiling Point | - | 251–260 °C[2] | 227 °C |

| Flash Point | - | 113 °C (closed cup)[2] | - |

| Solubility | Slightly soluble in water; miscible with organic solvents (presumed) | Slightly soluble in water; miscible with ethanol, ether, and organic solvents[2] | < 1 g/L in water |

Section 2: Hazard Identification and Toxicological Profile

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as an irritant.

GHS Classification for this compound:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicological Summary (based on read-across data)

The toxicological profile of adipate esters is generally characterized by low acute toxicity. However, irritation to the skin, eyes, and respiratory tract is a primary concern.

-

Acute Toxicity: Adipate esters typically exhibit low acute toxicity via oral, dermal, and inhalation routes. For instance, the oral LD50 for Diethyl adipate in mice is reported as 8100 mg/kg, indicating a low level of acute toxicity.[3]

-

Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: There is no specific data to suggest that this compound is a skin sensitizer.

-

Germ Cell Mutagenicity: Data from read-across analogs do not indicate a concern for genotoxicity.[4]

-

Carcinogenicity: No components of similar adipate esters are identified as probable, possible, or confirmed human carcinogens by IARC.

-

Reproductive Toxicity: Studies on analogous compounds have not shown significant reproductive or developmental effects at doses that did not also cause maternal toxicity.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged exposure may cause dermatitis and systemic effects.[2]

Section 3: Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential for the safe handling of this compound in a laboratory setting. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Ventilation: Use in a well-ventilated area. For procedures that may generate aerosols or mists, a local exhaust ventilation system (such as a fume hood) is recommended.[2]

-

Eyewash Stations and Safety Showers: Facilities where this compound is handled should be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific laboratory procedures and the potential for exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is a possibility, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Lab Coat: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, an approved respirator may be appropriate.[7]

Caption: PPE selection workflow for handling this compound.

Section 4: Handling, Storage, and Disposal

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Storage

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Protect from heat, light, and ignition sources.[2]

Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury following accidental exposure.

First Aid Measures

-

Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[2]

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide (CO₂).[2]

-

Specific Hazards: Emits toxic fumes of carbon oxides under fire conditions.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid inhalation and contact with skin or eyes.[2]

-

Environmental Precautions: Prevent entry into drains and waterways.[2]

-

Cleanup Methods: Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[2]

Caption: Step-by-step protocol for responding to an accidental release.

Section 6: Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Excess heat and sources of ignition.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[2]

References

- Chemical Bull. (2025-09-26). Material Safety Data Sheet (MSDS)

- TCI Chemicals. (2025-05-21).

- Fisher Scientific. (2010-04-09).

- Cole-Parmer.

-

National Center for Biotechnology Information. Di(2-ethylhexyl) adipate - Some Industrial Chemicals. [Link]

- Colonial Chemical Solutions, Inc.

-

PubChem. This compound | C9H16O4 | CID 573721. [Link]

- DC Chemicals.

-

MDPI. (2021-07-29). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. [Link]

- Environmental Protection Agency.

-

European Chemicals Agency. Dimethyl adipate - Substance Information. [Link]

-

ScienceDirect. (2020-02-03). RIFM fragrance ingredient safety assessment, dimethyl adipate, CAS Registry Number 627-93-0. [Link]

-

MDPI. (2021-10-15). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. [Link]

-

Haz-Map. Diethyl adipate - Hazardous Agents. [Link]

Sources

- 1. This compound | C9H16O4 | CID 573721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbull.com [chemicalbull.com]

- 3. Diethyl adipate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalds.com [chemicalds.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Commercial Availability of Ethyl Methyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl adipate (CAS No. 18891-13-9), a diester of adipic acid, presents a unique molecular structure for potential applications in specialty chemicals, polymer synthesis, and as an intermediate in pharmaceutical drug development.[1][2] Its asymmetrical ester groups (one methyl and one ethyl) may offer distinct physical and chemical properties compared to its symmetrical counterparts, dimethyl adipate and diethyl adipate. This guide provides a comprehensive overview of the commercial availability of this compound, including supplier information, typical product specifications, and insights into its synthesis and potential applications for research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in a laboratory or developmental setting.

| Property | Value | Source |

| CAS Number | 18891-13-9 | [1] |

| Molecular Formula | C9H16O4 | [2][3] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| IUPAC Name | 1-ethyl 6-methyl hexanedioate | [2] |

| Purity | Typically ≥97% | [1][3] |

| Appearance | Not specified, likely a colorless liquid | Inferred from related compounds |

| Storage | Room temperature, in a dry, sealed container | [4] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, typically in research and development quantities. While it is not as commonly stocked as diethyl or dimethyl adipate, it can be procured for specialized applications.

| Supplier | Product Name/Number | Purity | Notes |

| Sigma-Aldrich | This compound (AABH97D2FBA6) | 97% | Available under the AA BLOCKS, INC. brand.[1] |

| AChemBlock | This compound (Lipoic acid Impurity) | 97.00% | Marketed as an impurity standard for Lipoic acid.[3] |

| BLD Pharm | This compound | Not specified | Provides access to NMR, HPLC, and LC-MS data.[4] |

| Arctom Scientific | This compound Lipoic acid Impurity | Not specified | Available in flexible and larger sizes.[5] |

| CymitQuimica | This compound | Not specified | Lists the compound for sale.[6] |

Note on Commercial Grades: Specific commercial grades beyond a standard research-grade purity (e.g., >97%) are not widely advertised for this compound. For applications requiring higher purity, it is recommended to contact suppliers directly to inquire about custom synthesis or purification options.

Synthesis, Potential Impurities, and Quality Control

Synthesis Pathways

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be inferred from standard esterification procedures for adipic acid. A likely route involves the esterification of adipic acid with a mixture of methanol and ethanol, or a sequential esterification.

A related patent for the synthesis of monomethyl adipate highlights a process involving the reaction of adipic acid with an organic ethyl ester in the presence of a resin catalyst.[7] This suggests that the synthesis of the mixed diester could be achieved through controlled, stepwise reactions.

Potential Impurities

Based on potential synthesis routes, the primary impurities in commercially available this compound are likely to be:

-

Adipic acid: Unreacted starting material.

-

Monomethyl adipate and Monoethyl adipate: Partially esterified intermediates.

-

Dimethyl adipate and Diethyl adipate: The corresponding symmetrical diesters formed from the reaction of adipic acid with only methanol or ethanol, respectively.

-

Residual solvents: From the reaction and purification steps.

The workflow for the synthesis and purification of a related compound, monoethyl adipate, is illustrated below. This provides a conceptual framework for understanding the production of mixed adipate esters.

Caption: Conceptual workflow for the synthesis and purification of monoethyl adipate.

Recommended Quality Control and Analytical Methods

For researchers and drug development professionals, verifying the purity and identity of starting materials is a critical step. The following analytical techniques are recommended for the quality control of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and the symmetrical diesters (dimethyl and diethyl adipate). The PubChem entry for this compound includes GC-MS data that can be used as a reference.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the this compound and can be used to identify and quantify major impurities. Reference spectra are available from suppliers like BLD Pharm and in public databases such as PubChem.[2][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional groups and the overall chemical structure.[2]

-

High-Performance Liquid Chromatography (HPLC): Can be employed for purity assessment, particularly for less volatile impurities like unreacted adipic acid or monoesters.

A typical workflow for the quality control of incoming this compound is outlined below:

Caption: Recommended quality control workflow for this compound.

Applications in Research and Drug Development

While specific applications of this compound in the pharmaceutical industry are not well-documented, its properties as a diester suggest several potential uses, drawing parallels from the applications of diethyl and dimethyl adipate.[8]

-

Solvent: Due to its ester nature, this compound is likely a good solvent for a range of organic molecules. Its asymmetrical structure may offer unique solvency characteristics. Diethyl adipate is used as a solvent in the food and cosmetics industries, and in drug delivery systems.

-

Plasticizer: Adipate esters are commonly used as plasticizers. Diethyl adipate, for instance, is used in the formation of ethylcellulose-based coating membranes for controlled drug release. This compound could potentially be explored for similar applications in film coatings for tablets and capsules.

-

Intermediate for Synthesis: As a bifunctional molecule, this compound can serve as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and excipients. The differential reactivity of the methyl and ethyl ester groups could be exploited in selective chemical transformations.

-